molecular formula C18H17NO6 B2880384 Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate CAS No. 881582-85-0

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B2880384
CAS No.: 881582-85-0
M. Wt: 343.335
InChI Key: CWOYRENNRKBYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate” is a research chemical with the molecular formula C18H17NO6 . It is also known as "Benzoic acid, 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]-, methyl ester" .


Molecular Structure Analysis

The molecular weight of this compound is 343.33 . The compound has a complex structure with 25 heavy atoms, 6 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s complexity is 469 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 589.2±50.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 . It has a topological polar surface area of 90.9 . The compound is canonicalized .

Properties

IUPAC Name

methyl 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)7-8-15(16)25-11-17(21)19-14-6-4-3-5-13(14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYRENNRKBYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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